5-Bromo-4-chloro-3-indolyl-|A-D-cellobioside
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Overview
Description
The compound “(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydr” is a complex organic molecule that features multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the indole derivative, glycosylation reactions, and the introduction of halogen atoms. Each step requires specific reaction conditions such as temperature control, pH adjustment, and the use of catalysts.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of scalable processes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, this compound may serve as a probe for studying biochemical pathways or as a potential therapeutic agent. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its complex structure can impart specific characteristics such as enhanced stability, reactivity, or bioactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific functional groups and stereochemistry of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, glycosylated molecules, and halogenated organic compounds. These compounds share structural features and may exhibit similar reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure can result in distinct chemical and biological properties, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C20H25BrClNO11 |
---|---|
Molecular Weight |
570.8 g/mol |
IUPAC Name |
(2S,4R,5S)-2-[(3S,4S,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9?,10?,13-,14-,15+,16?,17?,18-,19-,20+/m1/s1 |
InChI Key |
TXCDHJGGJYHESA-GVPNRKLTSA-N |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3C([C@@H]([C@@H](C(O3)CO)O[C@H]4C([C@@H]([C@@H](C(O4)CO)O)O)O)O)O)Cl)Br |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br |
Origin of Product |
United States |
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